molecular formula C15H22O6S B611426 Tos-PEG2-CH2CO2tBu CAS No. 1643957-24-7

Tos-PEG2-CH2CO2tBu

Cat. No. B611426
M. Wt: 330.4
InChI Key: ASBZYPKOIDXKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG2-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Tos-PEG2-CH2CO2tBu is C15H22O6S . It has a molecular weight of 330.4 g/mol . It contains a t-butyl ester and a tosyl group .


Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Tos-PEG2-CH2CO2tBu has a molecular weight of 330.4 g/mol . It is a PEG derivative, which means it is likely to be hydrophilic and soluble in aqueous media .

Scientific Research Applications

Enhanced Anticancer Efficacy

  • Cancer Therapy Enhancement : Alpha-tocopheryl polyethylene glycol succinate (TPGS), a derivative of alpha-tocopheryl succinate (TOS), has shown enhanced anticancer activity. It is more effective than TOS in inducing apoptosis and generating reactive oxygen species in cancer cells, suggesting its potential in improving the therapeutic efficacy of anticancer drugs (Youk et al., 2005).

Drug Delivery Systems

  • Nanocarrier for Chemotherapeutic Agents : Tos-PEG2-CH2CO2tBu, in the form of solid lipid nanoparticles (SLNs), has been used for co-delivery of chemotherapeutic agents. It shows promising results in treating cervical cancer, indicating its potential as a platform for combination therapy in cancer treatment (Liu et al., 2017).

  • Microbubble Stability and Mechanical Properties : Poly(ethylene glycol) lipid-shelled microbubbles, used in drug delivery systems, benefit from enhanced stability and mechanical properties due to PEGylation, which is crucial for therapeutic applications (Abou-Saleh et al., 2014).

Polymeric Nanovehicles for Cancer Treatment

  • Amphiphilic Block Copolymers for Nanoparticles : α-Tocopheryl succinate-based block copolymers have been developed for the treatment of cancer. These polymers, using poly(ethylene glycol) as the hydrophilic block, form nanoparticles that can encapsulate and deliver hydrophobic molecules, showing potential for cancer therapy (Palao-Suay et al., 2016).

Biomaterial for Drug Delivery

  • Molecular Biomaterial : Vitamin E TPGS, a derivative of Tos-PEG2-CH2CO2tBu, serves as an ideal molecular biomaterial for developing various drug delivery systems, such as micelles, liposomes, and nanoparticles. It aids in overcoming multidrug resistance and enhancing oral drug delivery (Zhang et al., 2012).

Potential in Enhanced Therapeutic Outcomes

  • Enhancing Antitumor Effects of Antibodies : PEGylation of monoclonal antibodies, specific to the ErbB2 oncoprotein, has shown to enhance penetration into tumors and extend antitumor effects, indicating its potential in the treatment of ErbB2-overexpressing neoplasms (Hurwitz et al., 2000).

Considerations in Drug Delivery

  • Immunogenicity and Drug Clearance : The incorporation of PEG-lipid derivatives in liposomal drug delivery systems enhances circulation times but may elicit strong immune responses, affecting the drug's efficacy and safety (Semple et al., 2005).

  • Bioavailability Enhancement : Nanoemulsions of α-tocopherol succinate, a derivative of Tos-PEG2-CH2CO2tBu, have demonstrated increased bioavailability and anticancer efficacy, indicating their potential as effective drug delivery systems (Gao et al., 2016).

Safety And Hazards

Tos-PEG2-CH2CO2tBu is considered to be toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Inhalation and contact with skin, eyes, and clothing should be avoided . Personal protective equipment such as a NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles should be used when handling this compound .

properties

IUPAC Name

tert-butyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6S/c1-12-5-7-13(8-6-12)22(17,18)20-10-9-19-11-14(16)21-15(2,3)4/h5-8H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBZYPKOIDXKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG2-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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